2-(3-Morpholin-4-yl-3-oxopropyl)sulfanyl-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile
Overview
Description
2-(3-Morpholin-4-yl-3-oxopropyl)sulfanyl-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C20H18F3N3O2S and its molecular weight is 421.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-{[3-(4-morpholinyl)-3-oxopropyl]thio}-6-phenyl-4-(trifluoromethyl)nicotinonitrile is 421.10718249 g/mol and the complexity rating of the compound is 598. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
- A novel synthesis of peripherally tetra-substituted zinc(II) and copper(II) phthalocyanines, involving morpholine derivatives, was achieved. These compounds were characterized and evaluated for DNA interaction properties, showing potential for anticancer drug applications in photodynamic therapy due to excellent photo cleavage activities (Ü. Demirbaş et al., 2019).
- Active 2-aminothiophenes were synthesized through a one-pot Michael–Gewald reaction using morpholine–trifluoroacetic acid salt as the catalyst. These compounds have applications in drug synthesis, biodiagnostics, and electronic devices (V. Snieckus & M. Miranzadeh, 2017).
Antimicrobial and Hemolytic Activity
- A series of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides were synthesized and screened for antimicrobial and hemolytic activity. Most compounds showed variable antimicrobial activity against selected microbial species, with some exhibiting low toxicity, suggesting their potential for further biological screening (Samreen Gul et al., 2017).
Photocycloaddition and Chemical Modification
- Photoexcited 3-acetylbenzo[b]thiophene and morpholinopropenenitrile underwent a regioselective but stereounselective [2 + 2] photocycloaddition, leading to the formation of cyclobuta[b][1]benzothiophenes. This process demonstrates the potential of morpholine derivatives in synthesizing complex organic structures (D. Döpp et al., 2006).
Antimicrobial Agents
- Novel 1,3,4-oxadiazole derivatives were synthesized and evaluated for their antimicrobial properties against various bacteria and fungi. The title compounds showed promising results, highlighting the versatility of morpholine derivatives in creating potent antimicrobial agents (K. Chikhalia et al., 2009).
Luminescent Lanthanide Ion Complexes
- Thiophene-derivatized pybox and its lanthanide ion complexes (Eu(III) and Tb(III)) were synthesized and found to be highly luminescent in the solid state and in solution. These findings suggest applications in materials science, particularly in the development of luminescent materials (Ana de Bettencourt-Dias et al., 2007).
Properties
IUPAC Name |
2-(3-morpholin-4-yl-3-oxopropyl)sulfanyl-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N3O2S/c21-20(22,23)16-12-17(14-4-2-1-3-5-14)25-19(15(16)13-24)29-11-6-18(27)26-7-9-28-10-8-26/h1-5,12H,6-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQGNSJYILJJWSY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CCSC2=C(C(=CC(=N2)C3=CC=CC=C3)C(F)(F)F)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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